molecular formula C11H13N3O B15058939 (1-(4-Methylbenzyl)-1h-1,2,3-triazol-5-yl)methanol

(1-(4-Methylbenzyl)-1h-1,2,3-triazol-5-yl)methanol

Cat. No.: B15058939
M. Wt: 203.24 g/mol
InChI Key: PHXMBFRKZFNUKN-UHFFFAOYSA-N
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Description

(1-(4-Methylbenzyl)-1h-1,2,3-triazol-5-yl)methanol: is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a triazole ring substituted with a 4-methylbenzyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Methylbenzyl)-1h-1,2,3-triazol-5-yl)methanol typically involves a multi-step process. One common method is the click chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The reaction is usually catalyzed by copper(I) ions. The general steps are as follows:

    Formation of Azide: The starting material, 4-methylbenzyl chloride, is reacted with sodium azide to form 4-methylbenzyl azide.

    Cycloaddition Reaction: The 4-methylbenzyl azide is then reacted with propargyl alcohol in the presence of a copper(I) catalyst to form the triazole ring, resulting in this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of click chemistry and the use of efficient catalytic systems are likely employed to scale up the synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group in (1-(4-Methylbenzyl)-1h-1,2,3-triazol-5-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

    Oxidation: Formation of 4-methylbenzyl aldehyde or 4-methylbenzoic acid.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of nitro or halogenated derivatives of the benzyl group.

Scientific Research Applications

Chemistry:

    Catalysis: The triazole ring can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

Biology:

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties. (1-(4-Methylbenzyl)-1h-1,2,3-triazol-5-yl)methanol may exhibit similar activity against bacteria and fungi.

Medicine:

    Pharmaceuticals: Triazole compounds are often used in the development of antifungal and anticancer drugs. This compound could be explored for similar therapeutic applications.

Industry:

    Material Science: Triazole derivatives are used in the synthesis of polymers and materials with specific properties, such as corrosion resistance and thermal stability.

Mechanism of Action

The mechanism of action of (1-(4-Methylbenzyl)-1h-1,2,3-triazol-5-yl)methanol is not well-documented. based on the known properties of triazole compounds, it is likely to interact with biological targets through hydrogen bonding and coordination with metal ions. The triazole ring can inhibit enzymes by binding to their active sites, disrupting their normal function.

Comparison with Similar Compounds

  • (1-(4-Methylbenzyl)-1H-benzimidazol-2-yl)methanol
  • (6-Methoxy-1H-benzimidazol-2-yl)methanol
  • 2-(2-Chloro-1H-benzimidazol-1-yl)ethanol

Comparison:

  • Structural Differences: While these compounds share a similar core structure, the substituents on the benzyl or benzimidazole rings differ, leading to variations in their chemical and physical properties.
  • Unique Properties: (1-(4-Methylbenzyl)-1h-1,2,3-triazol-5-yl)methanol is unique due to the presence of the triazole ring, which imparts distinct reactivity and potential biological activity compared to benzimidazole derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

[3-[(4-methylphenyl)methyl]triazol-4-yl]methanol

InChI

InChI=1S/C11H13N3O/c1-9-2-4-10(5-3-9)7-14-11(8-15)6-12-13-14/h2-6,15H,7-8H2,1H3

InChI Key

PHXMBFRKZFNUKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CN=N2)CO

Origin of Product

United States

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